molecular formula C17H17N5O2 B2649756 1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-10-5

1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2649756
CAS RN: 31488-10-5
M. Wt: 323.356
InChI Key: QVNSEKXHAVDZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound belongs to the class of imidazo[2,1-f]purines, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and physiological effects:
Studies have shown that 1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has various biochemical and physiological effects. This compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in lab experiments include its high yield synthesis method, its potential use in the treatment of various diseases, and its ability to modulate various signaling pathways. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

For the research on 1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include further investigation of its mechanism of action, its potential use in combination with other pharmaceutical agents, and its optimization for clinical use. Additionally, more studies are needed to investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the reaction of 3-methylbenzaldehyde with 2-amino-4,6-dimethylpyrimidine, followed by cyclization with formic acid and acetic anhydride. The yield of this synthesis method is reported to be high, making it a cost-effective approach for the production of this compound.

Scientific Research Applications

1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2,4,7-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10-6-5-7-12(8-10)22-11(2)9-21-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNSEKXHAVDZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7-Trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione

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